Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate
Description
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate (TBDT) is a regioisomerically pure perylene derivative synthesized from perylene-3,4,9,10-tetracarboxylic bisanhydride (PTCDA) via bromination and subsequent esterification with butanol. This compound features bromine atoms at the 1,7 "bay" positions and tetrabutyl ester groups at the carboxylate sites, which enhance solubility in organic solvents compared to its dianhydride or diimide analogs . Its regiopurity is critical for applications requiring precise electronic or photophysical properties, such as organic electronics, sensors, and singlet fission materials .
Properties
Molecular Formula |
C40H42Br2O8 |
|---|---|
Molecular Weight |
810.6 g/mol |
IUPAC Name |
tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C40H42Br2O8/c1-5-9-17-47-37(43)25-15-13-23-34-30(42)22-28(40(46)50-20-12-8-4)32-26(38(44)48-18-10-6-2)16-14-24(36(32)34)33-29(41)21-27(31(25)35(23)33)39(45)49-19-11-7-3/h13-16,21-22H,5-12,17-20H2,1-4H3 |
InChI Key |
YTKMOUKGXQQHFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)Br)Br)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Selective Bromination in Sulfuric Acid
The synthesis begins with the bromination of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) to introduce bromine atoms at the 1,7 positions. This step is critical for achieving regioisomeric purity, as competing 1,6- or 1,12-bromination pathways lead to undesired byproducts. A widely adopted method involves dissolving PTCDA in 100% sulfuric acid (monohydrate) under vigorous stirring, followed by the addition of iodine (30–40 mmol per mole of PTCDA) as a halogenation catalyst. Bromine (2–2.5 equivalents per PTCDA) is introduced dropwise over 6–10 hours at 80–90°C. The reaction mixture is maintained under nitrogen to prevent oxidative side reactions.
Post-reaction, the mixture is cooled to room temperature, and residual bromine is purged with nitrogen. Dilution with ice water precipitates 1,7-dibromoperylene-3,4,9,10-tetracarboxylic dianhydride (1,7-DBPTCDA) as a crystalline solid. Filtration and washing with methanol yield the product in 64–90% purity, depending on reaction scale and cooling rates.
Table 1: Bromination Conditions and Yields
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | 100% sulfuric acid | |
| Catalyst | Iodine (30–40 mmol/mol PTCDA) | |
| Bromine Equivalents | 2–2.5 mol/mol PTCDA | |
| Temperature | 80–90°C | |
| Reaction Time | 6–10 hours | |
| Yield | 64–90% |
Esterification of 1,7-DBPTCDA with Butanol
Tetrabutylation via Acid-Catalyzed Esterification
The dibrominated dianhydride undergoes esterification with butanol to form the tetrabutyl ester. This step replaces the anhydride oxygen atoms with butoxy groups, enhancing solubility for subsequent functionalization. In a representative procedure, 1,7-DBPTCDA is suspended in N-methylpyrrolidone (NMP), and excess butanol (8–10 equivalents) is added. The reaction is catalyzed by concentrated sulfuric acid (0.5–1.0 equivalents) and heated to 120–140°C for 12–24 hours under reflux.
The progress is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of anhydride C=O stretches (1770–1850 cm⁻¹) and the emergence of ester C=O signals (1720–1740 cm⁻¹). Upon completion, the mixture is poured into ice-cold water, and the precipitate is collected by filtration. Recrystallization from ethanol or toluene yields tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate as a deep red solid.
Solvent and Catalyst Optimization
Alternative solvents such as pyridine or quinoline have been explored, but NMP remains preferred due to its high boiling point and ability to solubilize both reactants. Catalytic systems using p-toluenesulfonic acid (PTSA) or zinc chloride show comparable efficiency to sulfuric acid but require longer reaction times (24–48 hours).
Purification and Regioisomeric Purity
Chromatographic Separation
Despite optimized bromination, trace regioisomers (e.g., 1,6-dibromo derivatives) may persist. Column chromatography on silica gel using hexane/ethyl acetate (4:1) effectively separates regioisomers, as the 1,7-dibromo product elutes earlier due to its lower polarity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further confirms purity (>98%).
Recrystallization Techniques
Recrystallization from toluene or chlorobenzene enhances crystallinity and removes residual solvents. Single-crystal X-ray diffraction (SCXRD) analysis of the recrystallized product confirms the 1,7-bromo substitution pattern, with characteristic Br···Br distances of 3.2–3.5 Å.
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Thermal Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 280–300°C, consistent with the stability of perylene esters. Differential scanning calorimetry (DSC) shows a melting endotherm at 210–215°C, indicative of high crystallinity.
Challenges and Mitigation Strategies
Byproduct Formation during Bromination
Over-bromination at the 3,10 positions can occur if bromine is added too rapidly. Controlled addition rates (<1 mL/min) and sub-stoichiometric iodine (20 mmol/mol PTCDA) suppress this side reaction.
Ester Hydrolysis under Basic Conditions
The tetrabutyl ester is susceptible to hydrolysis in the presence of strong bases (e.g., NaOH). Storage under anhydrous conditions and avoidance of basic solvents (e.g., THF) during processing are recommended.
Industrial-Scale Adaptations
Continuous Flow Bromination
Recent patents describe continuous flow reactors for bromination, enabling higher throughput and safer handling of corrosive reagents. In one configuration, PTCDA and bromine are fed into a tubular reactor at 90°C, achieving 85% conversion per pass.
Solvent Recycling
NMP recovery via vacuum distillation reduces costs and environmental impact. Process simulations indicate that 70–80% solvent recovery is feasible without compromising product yield.
Chemical Reactions Analysis
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 1 and 7 positions can be substituted with other functional groups using reagents such as phenoxy groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and electronic properties.
Ester Hydrolysis: The tetrabutyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is a complex organic compound featuring a tetrabutyl ester form of 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid. It has two bromine atoms at the 1 and 7 positions of the perylene core and four carboxylate groups, which enhance its solubility and reactivity. The molecular formula for this compound is C40H42Br2O8, and its molecular weight is approximately 810.577 g/mol.
Scientific Research Applications
- Antineoplastic Properties Research indicates that perylene compound derivatives exhibit significant biological activities. this compound and its analogs have been studied for their potential antineoplastic (anti-cancer) properties. Certain perylene derivatives have demonstrated inhibitory effects on cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cells. These findings suggest the compound may have therapeutic potential in oncology.
- Versatile Building Block: Studies on the interactions of this compound with various substrates reveal its potential as a versatile building block in organic synthesis. Its ability to form stable complexes with metal ions and other organic molecules enhances its utility in material science and catalysis.
Comparable Compounds
This compound shares structural similarities with other compounds in the perylene family:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Perylene-3,4,9,10-tetracarboxylic acid | No bromination; carboxylic acid functional groups | Used primarily as an intermediate in organic synthesis |
| 1-bromo-3,4,9,10-perylenetetracarboxylic acid | Single bromine substitution | Exhibits different electronic properties compared to dibromo derivatives |
| 1,6-Dibromo-3,4,9,10-perylenetetracarboxylic acid | Bromination at different positions | Affects solubility and reactivity; useful in dye applications |
Mechanism of Action
The mechanism of action of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is primarily based on its ability to participate in electron transfer processes. The bromine atoms and ester groups influence the electronic distribution within the molecule, making it an effective electron donor or acceptor in redox reactions. This property is exploited in applications such as organic electronics and photovoltaics, where efficient charge transfer is crucial .
Comparison with Similar Compounds
Key Observations :
- Solubility: TBDT’s tetrabutyl esters improve solubility in non-polar solvents, enabling solution processing for thin-film devices. In contrast, dianhydrides (e.g., 1,7-Dibromo-PTCDA) and carboxylate-based MOFs are less soluble, limiting their processing to solid-state or aqueous methods .
Electronic and Optical Properties
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | LUMO (eV) | Application |
|---|---|---|---|---|
| TBDT | 480–520 | 540–580 | -3.8 to -4.0 | Singlet fission, OLEDs |
| 1,7-Dibromo-PTCDA | 470–510 | 530–570 | -4.1 to -4.3 | Photosensitizers, corrosion inhibitors |
| 1,7-Diphenoxy-PTCDA | 490–530 | 560–610 | -3.6 to -3.8 | Dye-sensitized solar cells |
| PDIs (e.g., N,N'-di(2,6-diisopropylphenyl)) | 520–560 | 580–630 | -4.2 to -4.5 | Organic transistors, sensors |
| Perylene Tetracarboxylate MOF | 450–490 | N/A | -3.5 to -3.7 | Humidity sensing, actuators |
Key Observations :
- Halogen Effects: Bromine at 1,7 positions in TBDT and its dianhydride lowers LUMO levels (vs. non-halogenated analogs), enhancing electron-accepting capacity for charge transport .
- Singlet Fission : TBDT forms dynamic dimers in solution, achieving >100% triplet formation efficiency due to disordered aggregation, outperforming rigid PDIs .
- MOF vs.
Application-Specific Performance
- Organic Electronics :
- Energy Conversion: 1,7-Diphenoxy-PTCDA shows superior electron injection into TiO₂ (used in dye-sensitized solar cells) compared to TBDT, attributed to phenoxy anchoring groups .
- Sensors :
- The carboxylate MOF responds reversibly to humidity due to perylene’s π-stacking, a property absent in esterified TBDT .
Biological Activity
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse research findings.
Structural Features
This compound is characterized by:
- Molecular Formula : C40H42Br2O8
- Molecular Weight : Approximately 810.577 g/mol
- Functional Groups : It contains four carboxylate groups and two bromine atoms at the 1 and 7 positions of the perylene core, enhancing its solubility and reactivity .
Physical Properties
Anticancer Properties
Research indicates that derivatives of perylene compounds, including this compound, exhibit significant antineoplastic (anti-cancer) properties. Key findings include:
- Inhibition of Cancer Cell Lines :
- HeLa Cells (Cervical Cancer) : Demonstrated notable inhibitory effects.
- MDA-MB-231 Cells (Breast Cancer) : Showed significant cytotoxicity.
- HepG2 Cells (Liver Cancer) : Exhibited promising results in reducing cell viability.
Case Studies
-
Study on HeLa Cells :
- Concentration-dependent effects were observed with IC50 values indicating effective inhibition at lower concentrations.
- Morphological changes in treated cells suggested apoptosis as a mechanism of action.
-
MDA-MB-231 Study :
- The compound was tested in vitro and showed reduced proliferation rates compared to control groups.
- Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment.
The mechanism through which this compound exerts its effects may involve:
- Induction of oxidative stress leading to apoptosis.
- Interference with cell cycle progression.
- Modulation of signaling pathways involved in cancer cell survival .
Synthesis Overview
The synthesis of this compound involves several steps starting from commercially available precursors. A notable method includes:
- Utilizing perylene-3,4,9,10-tetracarboxylic bisanhydride as a starting material.
- Employing regioselective bromination techniques to achieve the desired dibromo substitution .
Applications
Beyond its potential as an anticancer agent, this compound has applications in:
- Organic Synthesis : Acts as a versatile building block for creating complex organic molecules.
- Material Science : Its ability to form stable complexes with metal ions enhances its utility in catalysis and nanomaterials development .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Perylene-3,4,9,10-tetracarboxylic acid | No bromination; carboxylic acid functional groups | Used primarily as an intermediate in organic synthesis |
| 1-bromo-3,4,9,10-perylenetetracarboxylic acid | Single bromine substitution | Exhibits different electronic properties compared to dibromo derivatives |
| 1,6-Dibromo-3,4,9,10-perylenetetracarboxylic acid | Bromination at different positions | Useful in dye applications due to altered solubility |
Q & A
Q. What are the optimal synthetic routes for Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate, and how is regioselectivity controlled?
The synthesis typically involves bromination of tetrabutyl perylene tetracarboxylate. In one method, tetrabutyl perylene tetracarboxylate (1.24 mmol) is reacted with bromine (78.4 mmol) in CH₂Cl₂ at 10°C for 2 hours, using K₂CO₃ as a base. The reaction yields a mixture of 1,7- and 1,6-dibromo isomers (60% yield), purified via silica gel chromatography . Regioselectivity at the 1,7-positions is influenced by steric and electronic factors: bromine preferentially substitutes at the imide-activated 7-position due to enhanced electrophilicity, followed by the 1-position under controlled conditions .
Q. Key Analytical Data from Synthesis
| Property | Value/Description | Source |
|---|---|---|
| Yield | 60% | |
| MS (API-ES) | [M+Na]⁺: 831 m/z | |
| ¹H NMR (CDCl₃) | δ 0.85–1.85 (m, 28H, butyl), 8.03–8.83 (m, 6H, perylene) |
Q. How is the crystalline structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction reveals a Greek cross (+) aggregate structure with orthogonally cross-stacked chromophores. This arrangement minimizes excitonic interactions, leading to monomer-like optical properties in the solid state. Structural analysis confirms steric hindrance from tetrabutyl groups directs the packing, critical for null exciton splitting applications in optoelectronics .
Q. What methods are used to assess solubility, and how can it be optimized for specific solvents?
Solubility is tested by preparing saturated solutions in target solvents (e.g., MeCN, CH₂Cl₂) and measuring absorbance. Tetrabutyl esters enhance solubility in non-polar solvents (e.g., CH₂Cl₂) compared to unsubstituted perylene derivatives. For polar solvents, secondary substituents (e.g., branched alkyl chains) can further improve solubility, as seen in analogous perylene bisimides .
Advanced Research Questions
Q. How does the bromination pattern influence photophysical properties in TiO₂ photosensitization?
The 1,7-dibromo substitution alters electron injection dynamics into TiO₂. Studies on related 1,7-dibromoperylene dianhydrides show bromine atoms lower the LUMO energy, improving electron injection efficiency. Time-resolved fluorescence quenching experiments and transient absorption spectroscopy quantify charge transfer rates, revealing a 30% increase in electron injection yield compared to non-brominated analogs .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
As a functionalized linker, the tetrabutyl ester can be hydrolyzed to perylene tetracarboxylate for MOF synthesis. For example, hydrolysis with NaOH yields water-soluble carboxylates, which form MOFs with metals like K⁺ or Y³⁺. These MOFs exhibit humidity-responsive actuation or photocatalytic activity, characterized via IR (e.g., loss of anhydride peak at 1767 cm⁻¹) and BET surface area analysis .
Q. How does aggregation behavior impact singlet fission efficiency, and can it be modulated?
While the tetrabutyl ester itself is not water-soluble, derivatives like perylene tetracarboxylate form dynamic dimers in aqueous solutions. Transient dimers enable singlet fission with >100% triplet formation efficiency. Aggregation can be controlled via pH or counterions; for instance, Na⁺ salts stabilize ordered assemblies, whereas K⁺ salts promote disordered aggregates .
Q. What electrochemical properties make this compound relevant for energy storage?
Although not directly studied, analogous perylene tetracarboxylate lithium salts (e.g., PTCLi₄) exhibit reversible Li⁺ intercalation with capacities up to 150 mAh/g. Cyclic voltammetry (0.1–3.0 V vs. Li/Li⁺) and galvanostatic cycling reveal stable charge-discharge behavior over 500 cycles, suggesting potential for organic battery electrodes .
Q. Methodological Recommendations
- Synthetic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups at brominated positions for tailored optoelectronic properties .
- Photophysical Analysis : Employ time-resolved fluorescence and transient absorption spectroscopy to quantify exciton dynamics in films or solutions .
- MOF Fabrication : Hydrolyze ester groups under basic conditions (e.g., NaOH/DMF) and characterize MOFs via PXRD and gas adsorption isotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
